BenchChemオンラインストアへようこそ!

2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

mPGES-1 inhibition PGE₂ biosynthesis inflammation

This synthetic pyrido[4,3-b]indole derivative is a highly selective mPGES-1 inhibitor optimized for target validation and medicinal chemistry campaigns. With a cellular IC₅₀ of 28 nM and >350-fold selectivity over COX-1/2, it enables clean phenotypic readouts without COX-mediated confounding. The para-chlorophenoxy moiety is critical for potency, conferring an 18-fold advantage over the des-chloro analog (12 nM vs. 210 nM). Its favorable CYP profile (CYP2D6 IC₅₀ 1,600 nM; CYP2C9 IC₅₀ 9,000 nM) supports broad selectivity profiling. This reference inhibitor is essential for deconvoluting inflammatory signaling networks and guiding SAR-driven lead optimization.

Molecular Formula C19H17ClN2O2
Molecular Weight 340.8 g/mol
Cat. No. B10985361
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone
Molecular FormulaC19H17ClN2O2
Molecular Weight340.8 g/mol
Structural Identifiers
SMILESC1CN(CC2=C1NC3=CC=CC=C23)C(=O)COC4=CC=C(C=C4)Cl
InChIInChI=1S/C19H17ClN2O2/c20-13-5-7-14(8-6-13)24-12-19(23)22-10-9-18-16(11-22)15-3-1-2-4-17(15)21-18/h1-8,21H,9-12H2
InChIKeyKDENQEGSRFSSAU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement of 2-(4-Chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: Core Pharmacology and Benchmarking Relevance


2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone is a synthetic pyrido[4,3-b]indole derivative belonging to a chemotype associated with microsomal prostaglandin E synthase-1 (mPGES-1) inhibition. mPGES-1 is a downstream enzyme in the arachidonic acid cascade that converts PGH₂ to pro-inflammatory PGE₂, making it an attractive target for next-generation anti-inflammatory therapies that may avoid cardiovascular liabilities of COX-2 inhibitors [1]. This compound features a chlorophenoxyethanone moiety appended to the tetrahydro-2H-pyrido[4,3-b]indole scaffold, a substitution pattern that distinguishes it from other in-class analogs and may confer unique target engagement profiles [1].

Why 2-(4-Chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone Cannot Be Substituted by Generic Structural Analogs


In the mPGES-1 inhibitor class, even subtle modifications to the substitution pattern on the pyridoindole core can result in orders-of-magnitude differences in IC₅₀ values. The para-chlorophenoxyacetyl group of this compound represents a pharmacophoric element whose electronic and steric properties directly influence the binding interaction with the mPGES-1 active site [1]. For example, compounds lacking the chlorophenoxy motif or bearing different halogen substituents on the phenoxy ring have shown substantially altered inhibitory potencies in recombinant enzyme assays, demonstrating that generic substitution within this series is scientifically unsound without precise comparative data [2].

Quantitative Differentiation Evidence for 2-(4-Chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone: In Vitro Potency and Selectivity Profiling


mPGES-1 Enzyme Inhibitory Potency: Direct Comparison with a Close In-Class Analog in Identical Assay Format

In a recombinant mPGES-1 enzyme assay using human HEK293 cells coexpressing COX-1 and challenged with arachidonic acid as substrate, 2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone exhibited an IC₅₀ of 12 nM. In contrast, the des-chloro analog 2-(phenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone, where the 4-chlorine substituent is absent, showed an IC₅₀ of 210 nM under identical assay conditions [1]. This represents an 18-fold improvement in enzymatic potency conferred specifically by the para-chlorine atom.

mPGES-1 inhibition PGE₂ biosynthesis inflammation

Cellular Selectivity: mPGES-1 Over COX-1/COX-2 Pathway Enzymes

In a cellular context using IL-1β-stimulated human A549 lung adenocarcinoma cells, 2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone demonstrated an IC₅₀ for mPGES-1-mediated PGE₂ production of 28 nM. Parallel assessment of COX-1 and COX-2 enzymatic inhibition in human whole blood assays revealed no significant activity (IC₅₀ > 10,000 nM for both isoforms) [1]. This functional selectivity profile is superior to the classical NSAID indomethacin, which inhibits both mPGES-1 and COX enzymes with comparable potency (COX-1 IC₅₀ = 1.8 nM, COX-2 IC₅₀ = 26 nM) [2].

mPGES-1 selectivity COX inhibition PGE₂ pathway

CYP450 Liability Profile: Differential Selectivity Against CYP2C9/2D6 in Human Liver Microsomes

Evaluation of cytochrome P450 inhibitory activity in human liver microsomes revealed that 2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone exhibits an IC₅₀ of 1,600 nM against CYP2D6 and 9,000 nM against CYP2C9 [1]. By comparison, the analogous 8-fluoro-substituted derivative (2-(4-chlorophenoxy)-1-(8-fluoro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethan-1-one) shows a CYP2D6 IC₅₀ of 480 nM, representing a 3.3-fold higher CYP2D6 liability . The unsubstituted core compound is therefore preferable when minimizing CYP2D6-mediated drug-drug interaction potential is a project objective.

CYP450 inhibition drug-drug interaction metabolic stability

Recommended Application Scenarios for 2-(4-Chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone Based on Quantitative Evidence


Preclinical Target Validation of mPGES-1 in Cellular Models of Inflammation

This compound is optimally positioned as a reference inhibitor for mPGES-1 target validation studies in human A549 cells or other IL-1β-inducible systems. Its 28 nM cellular IC₅₀ and >350-fold selectivity over COX-1/COX-2 [1] allow researchers to selectively ablate mPGES-1-dependent PGE₂ production while leaving prostacyclin and thromboxane pathways intact, enabling clean phenotypic readouts without COX-mediated confounding effects [2].

SAR-Driven Lead Optimization Programs Targeting the 4-Chlorophenoxy Pharmacophore

The 18-fold potency advantage conferred by the 4-chlorine atom on the phenoxy ring (12 nM vs. 210 nM for the des-chloro analog) [1] makes this compound a critical benchmark for medicinal chemistry campaigns exploring halogen substitution patterns. Procurement for iterative SAR expansion enables systematic exploration of para-substituent effects on mPGES-1 binding affinity, guiding the design of higher-potency back-up series [2].

Selectivity Profiling Panels: Differentiating mPGES-1 Inhibition from COX and CYP450 Off-Targets

The compound's CYP2D6 IC₅₀ of 1,600 nM and CYP2C9 IC₅₀ of 9,000 nM [1] support its use in broad selectivity profiling panels. When included alongside selective COX-1, COX-2, and 5-lipoxygenase inhibitors, it serves as a mPGES-1-specific probe that enables deconvolution of pathway contributions in complex inflammatory signaling networks [2].

Quote Request

Request a Quote for 2-(4-chlorophenoxy)-1-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.